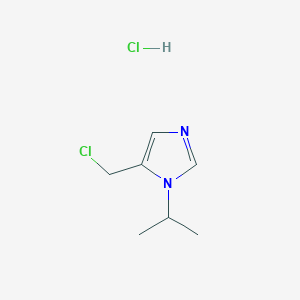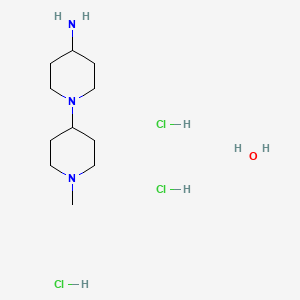![molecular formula C10H17BO4 B7970673 [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate](/img/structure/B7970673.png)
[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate: is an organic compound with the molecular formula C10H15BO3·H2O. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then hydrolyzed to yield the boronic acid hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.
化学反应分析
Types of Reactions:
Oxidation: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate can undergo oxidation reactions to form phenols.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
科学研究应用
Chemistry: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, this compound is used to study enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This property makes it useful in various applications, including sensing, separation, and drug delivery.
相似化合物的比较
- 4-Ethoxycarbonylphenylboronic acid
- 4-Ethoxyphenylboronic acid
- 4-Formylphenylboronic acid
Comparison:
- 4-Ethoxycarbonylphenylboronic acid: Similar in structure but with an ethoxycarbonyl group instead of an ethoxyethyl group. It is used in similar applications but may have different reactivity and selectivity.
- 4-Ethoxyphenylboronic acid: Lacks the ethoxyethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- 4-Formylphenylboronic acid: Contains a formyl group, which can participate in additional types of reactions, such as condensation reactions, making it versatile for different synthetic applications.
Uniqueness: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes.
属性
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3.H2O/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13;/h4-8,12-13H,3H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCLTFLFNNSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)
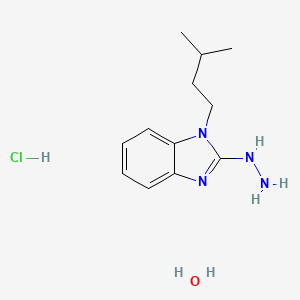
![[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR](/img/structure/B7970630.png)
![[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B7970632.png)
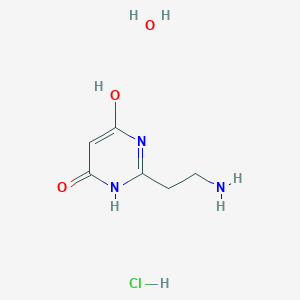
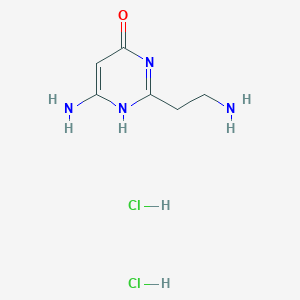
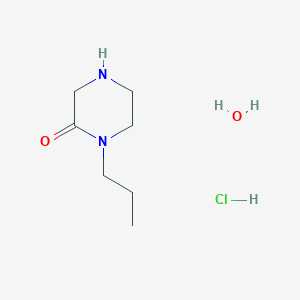
![3-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]propanoic acid;carbonic acid;hydrate](/img/structure/B7970658.png)
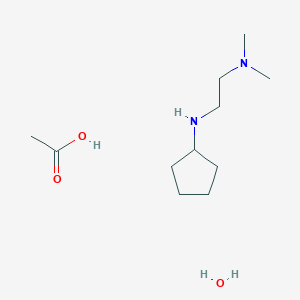
![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate](/img/structure/B7970669.png)
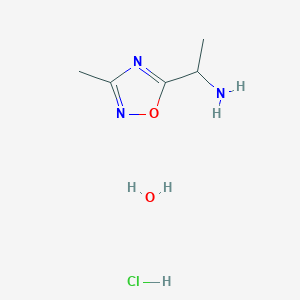
![[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7970678.png)
